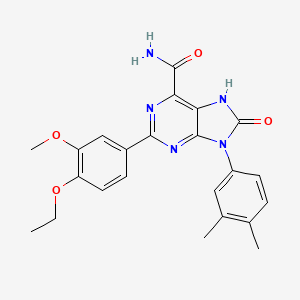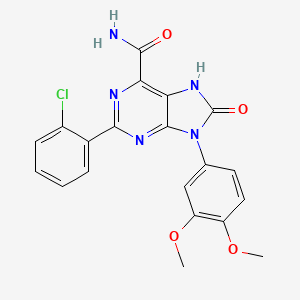![molecular formula C12H11N3O3S B6491830 5-methyl-4-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrimidin-2-one CAS No. 898421-79-9](/img/structure/B6491830.png)
5-methyl-4-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrimidin-2-one
説明
5-methyl-4-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrimidin-2-one, also known as 5-methyl-4-nitrosulfanyl-1,2-dihydropyrimidin-2-one, is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound, with a number of different chemical and biological properties, and can be used in a variety of laboratory experiments and applications.
科学的研究の応用
5-methyl-4-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrimidin-2-one has a number of potential applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including peptides, peptidomimetics, and other biologically active molecules. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which plays an important role in the regulation of neurotransmitters in the brain. Additionally, it has been used in the synthesis of a variety of other compounds, including drugs, pesticides, and other chemical agents.
作用機序
The mechanism of action of 5-methyl-4-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrimidin-2-one is not fully understood. However, it is believed that it acts as an inhibitor of the enzyme acetylcholinesterase, which plays an important role in the regulation of neurotransmitters in the brain. Inhibition of this enzyme can lead to increased levels of acetylcholine, a neurotransmitter involved in memory formation and other cognitive functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it is believed that it may have a number of beneficial effects on the body. In particular, it has been suggested that it may be useful in the treatment of Alzheimer's disease, as it has been shown to inhibit the enzyme acetylcholinesterase, which plays an important role in the regulation of neurotransmitters in the brain. Additionally, it has been suggested that it may have anti-inflammatory and antioxidant properties, as well as being able to modulate the immune system.
実験室実験の利点と制限
The main advantage of using 5-methyl-4-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrimidin-2-one in laboratory experiments is that it is relatively easy to synthesize and is widely available. Additionally, it is a versatile compound, with a number of different chemical and biological properties, and can be used in a variety of laboratory experiments and applications. However, it is important to note that the compound is potentially toxic and should be handled with care.
将来の方向性
There are a number of potential future directions for 5-methyl-4-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrimidin-2-one. These include further exploration of its potential therapeutic applications, such as its potential use in the treatment of Alzheimer's disease and other neurological disorders. Additionally, it may be useful in the development of new drugs, pesticides, and other chemical agents. Finally, further research may be conducted to explore its potential as an inhibitor of other enzymes, such as proteases, and its potential as an antioxidant.
合成法
The synthesis of 5-methyl-4-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrimidin-2-one is a relatively simple process. It can be synthesized from the reaction of 4-methyl-1,2-dihydropyrimidin-2-one with 3-nitrophenylsulfonyl chloride in the presence of a base such as sodium or potassium hydroxide. The reaction is carried out at room temperature and yields a high yield of the desired product. The product can then be purified using a variety of methods, including recrystallization, column chromatography, and thin-layer chromatography.
特性
IUPAC Name |
5-methyl-6-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-8-6-13-12(16)14-11(8)19-7-9-3-2-4-10(5-9)15(17)18/h2-6H,7H2,1H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBRODLWJPOXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)SCC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321321 | |
| Record name | 5-methyl-6-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680163 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
898421-79-9 | |
| Record name | 5-methyl-6-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[11-(4-butoxyphenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]methyl}benzonitrile](/img/structure/B6491754.png)



![N-[(2-chlorophenyl)methyl]-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6491789.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6491792.png)
![N-(4-bromo-2-fluorophenyl)-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6491805.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-8-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6491807.png)
![N-cyclohexyl-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6491811.png)
![N-(2,3-dimethylphenyl)-2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6491815.png)
![2-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6491822.png)
![4-{[(3-chlorophenyl)methyl]sulfanyl}-5-methyl-1,2-dihydropyrimidin-2-one](/img/structure/B6491831.png)
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B6491842.png)
![N-cycloheptyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B6491854.png)